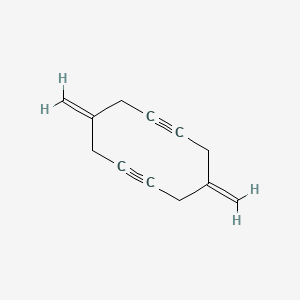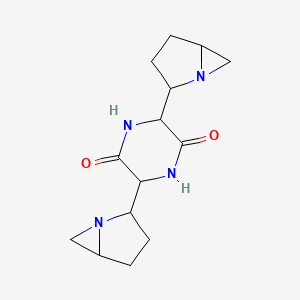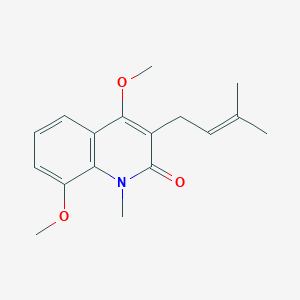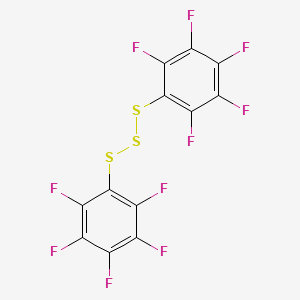
Bis(pentafluorophenyl)trisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorophenyl)trisulfane is an organosulfur compound characterized by the presence of three sulfur atoms and two pentafluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)trisulfane typically involves the reaction of pentafluorophenyl lithium with elemental sulfur. The reaction is carried out under controlled conditions to ensure the formation of the trisulfane compound. The general reaction scheme is as follows:
2C6F5Li+3S→(C6F5)2S3+2LiS
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial production would also consider factors such as cost, availability of reagents, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentafluorophenyl)trisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and disulfides.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted pentafluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(pentafluorophenyl)trisulfane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of bis(pentafluorophenyl)trisulfane involves its interaction with various molecular targets. The compound’s reactivity is largely due to the presence of the sulfur atoms, which can form bonds with other elements and compounds. The pentafluorophenyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pentafluorophenyl)disulfane: Contains two sulfur atoms instead of three.
Tris(pentafluorophenyl)borane: Contains boron instead of sulfur and has different reactivity and applications.
Uniqueness
Bis(pentafluorophenyl)trisulfane is unique due to the presence of three sulfur atoms, which imparts distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
52082-75-4 |
|---|---|
Molekularformel |
C12F10S3 |
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)trisulfanyl]benzene |
InChI |
InChI=1S/C12F10S3/c13-1-3(15)7(19)11(8(20)4(1)16)23-25-24-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI-Schlüssel |
WAWDZKHAORKCNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)SSSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


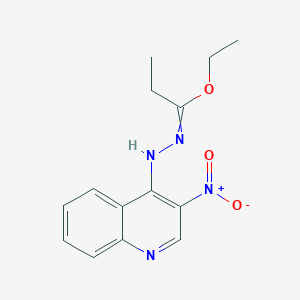
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
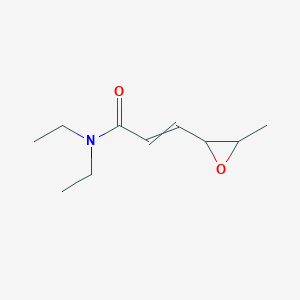
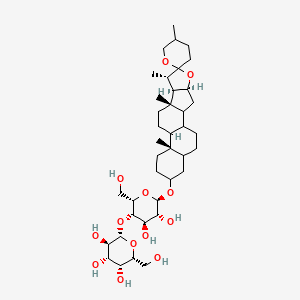

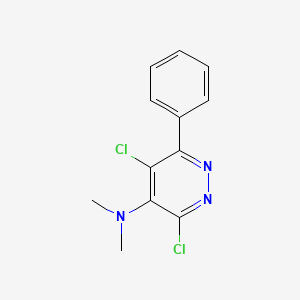


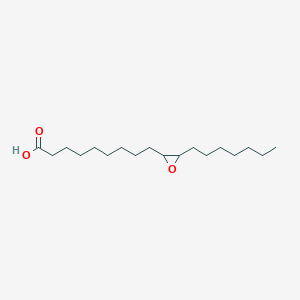
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)

